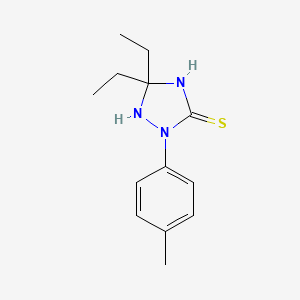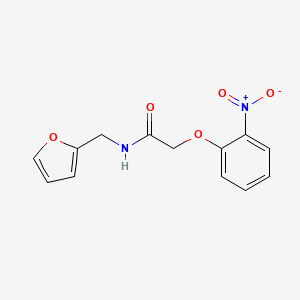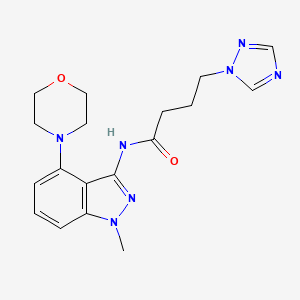![molecular formula C15H19N5O2 B5598964 (3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol" typically involves complex organic synthesis techniques. While specific synthesis details for this compound are not directly available, the literature on pyrazolo[3,4-b]pyridine kinase inhibitors and related heterocyclic compounds provides insights into the methodologies that might be employed. These include the use of bicyclic heterocycles capable of forming hydrogen bond donor-acceptor pairs, essential for kinase inhibition, and strategies for constructing the pyrrolidine scaffold, an integral component of the compound's structure (Wenglowsky, 2013).
Molecular Structure Analysis
The molecular structure of compounds like "(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol" is characterized by the presence of pyrrolidine and tetrazolo[1,5-a]pyridine groups. The pyrrolidine ring, known for its versatile biological activity, contributes to the stereochemistry and increases the three-dimensional coverage due to its non-planarity (Petri et al., 2021). The tetrazolo[1,5-a]pyridinyl moiety, akin to the pyrazolo[3,4-b]pyridine scaffold, is essential for binding to biological targets, potentially offering multiple kinase binding modes and contributing to the compound's selectivity and potency.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research has demonstrated innovative approaches to synthesizing and characterizing compounds with structural similarities to "(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol." For instance, the study on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands highlights the impact of the ancillary ligand in color tuning of these complexes. This research opens avenues for the use of similar compounds in the development of materials with specific photophysical properties (Stagni et al., 2008).
Biological Activities
The synthesis and evaluation of novel spiro-pyrido-pyrrolizines and pyrrolidines for antimycobacterial activity represent another realm of application. These compounds show significant in vitro activity against Mycobacterium tuberculosis, indicating potential for therapeutic applications (Ranjith Kumar et al., 2009).
Chemical Reactivity and Stability
The study on the synthesis, effect of substituents on the regiochemistry, and equilibrium studies of tetrazolo[1,5-a]pyrimidines/2-azidopyrimidines sheds light on the chemical reactivity and stability of compounds with tetrazolo[1,5-a]pyridinyl groups. This research contributes to a deeper understanding of the chemical behavior of such compounds, which is crucial for their application in chemical synthesis (Scapin et al., 2017).
Photophysical and Electrochemical Studies
In another example, the exploration of cyclometalated diruthenium complexes bridged by pyridyl-pyrene units, with various terminal ligands, provides insight into their photophysical and electrochemical properties. Such studies are foundational for the development of new materials for electronic and photonic applications (Yao et al., 2015).
Environmental Sensing
The development of environmentally responsive pseudorotaxanes for sensing applications highlights the versatility of tetrazolyl and pyridyl motifs in constructing complex structures that respond to environmental stimuli. This research opens up possibilities for the use of similar compounds in environmental monitoring and sensing technologies (Gong et al., 2011).
Propriétés
IUPAC Name |
[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(tetrazolo[1,5-a]pyridin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-8-19(9-15(10,22)12-3-2-4-12)14(21)11-5-6-20-13(7-11)16-17-18-20/h5-7,10,12,22H,2-4,8-9H2,1H3/t10-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCFMJCWIBACPM-BMIGLBTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3=CC4=NN=NN4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC4=NN=NN4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)
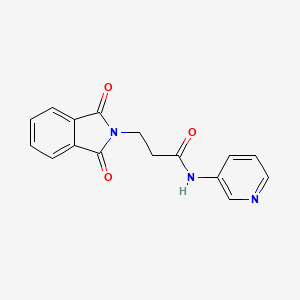
![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)
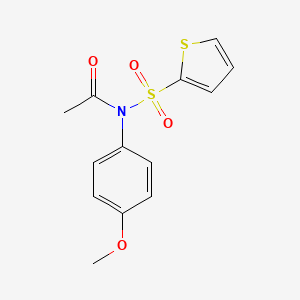
![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)
